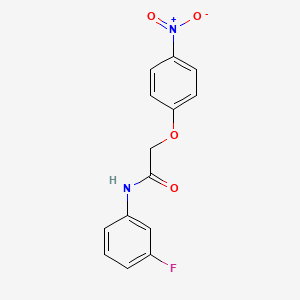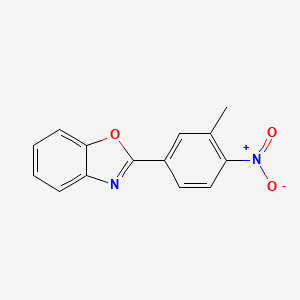
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as Ro-31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been widely used in scientific research to investigate the role of PKC in various physiological and pathological processes.
作用機序
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways by phosphorylating a wide range of target proteins. PKC is activated by various stimuli, including diacylglycerol, phosphatidylserine, and calcium ions. PKC is involved in many cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer.
Biochemical and physiological effects:
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the activity of various PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ, with different potencies. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKCα and PKCβ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the release of neurotransmitters, such as glutamate and acetylcholine, by inhibiting the activation of PKCγ and PKCδ. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to enhance the learning and memory of rats by inhibiting the activation of PKCε and PKCθ.
実験室実験の利点と制限
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and reversible inhibition of PKC. 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in cell culture and animal studies to investigate the role of PKC in various physiological and pathological processes. However, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has some limitations, including its potential off-target effects, toxicity, and poor solubility in aqueous solutions. Therefore, it is important to use appropriate controls and concentrations of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in experiments.
将来の方向性
There are several future directions for the use of 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. First, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the development and progression of various diseases, such as cancer, Alzheimer's disease, and diabetes. Second, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to identify novel PKC isoforms and substrates, and to develop new PKC inhibitors with improved selectivity and potency. Third, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Fourth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to study the role of PKC in the regulation of gene expression and epigenetic modifications. Fifth, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be used to investigate the role of PKC in the immune system and inflammation. Overall, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide is a valuable research tool for investigating the role of PKC in various physiological and pathological processes, and its use is likely to expand in the future.
合成法
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized by a multistep process involving the condensation of 4-methoxy-3-nitrobenzoic acid with N-methylmorpholine, followed by reduction of the nitro group and sulfonation of the resulting amine. The final product is obtained by acylation of the sulfonamide with 4-fluorobenzoyl chloride.
科学的研究の応用
4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, inflammation, and cancer. It has also been used to study the signaling pathways involved in neurotransmitter release, synaptic plasticity, learning, and memory. Moreover, 4-methoxy-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been used as a tool to validate the specificity of PKC inhibitors and to identify novel PKC isoforms and substrates.
特性
IUPAC Name |
4-methoxy-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-14-13(16)10-3-4-11(19-2)12(9-10)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGITODSYBHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)

![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)




![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)